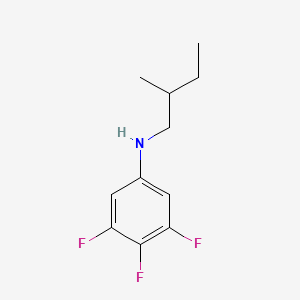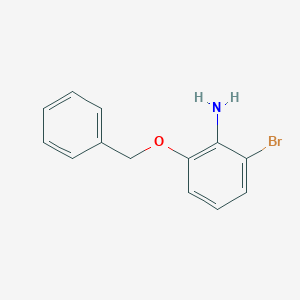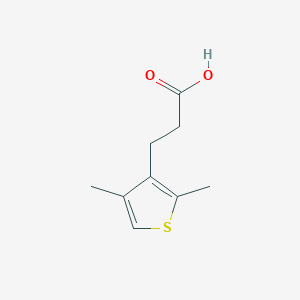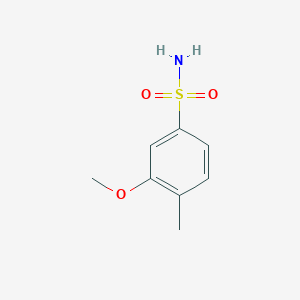
3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the benzofuran ring can be constructed using a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . Industrial production methods may involve the use of catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, and antiviral activities . This compound may also find applications in the development of new therapeutic agents and as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring enhances its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(7-Fluoro-1-benzofuran-2-yl)propanoic acid can be compared with other benzofuran derivatives such as 3-aryl-3-(furan-2-yl)propanoic acid and 3-(5-bromo-1-benzofuran-2-yl)propanoic acid . These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of a fluorine atom in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-(7-fluoro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-2-7-6-8(15-11(7)9)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
ZMXRCKMAIZZNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)
![1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13275886.png)


![2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)

![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine](/img/structure/B13275920.png)
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)


![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)

![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine](/img/structure/B13275937.png)

